3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound with the molecular formula C16H13F3OS This compound is characterized by the presence of a thiomethyl group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone typically involves the reaction of 4-thiomethylbenzaldehyde with trifluoromethylpropiophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects within the cell.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylthiophenyl)-3’-trifluoromethylpropiophenone
- 3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone
- 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone
Uniqueness
3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the specific combination of the thiomethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, focusing on its anticancer and antimicrobial effects.
Chemical Structure
The compound features a phenyl ring substituted with a thiomethyl group and a trifluoromethyl group, which may influence its biological activity through electronic and steric effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against human tumor cell lines such as RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells.
- Cytotoxicity Assays : The MTS assay was utilized to determine the viability of cells after treatment with the compound. Results indicated varying degrees of inhibition, with some derivatives achieving over 70% inhibition in specific cell lines at concentrations around 100 µM. The IC50 values ranged from approximately 49.79 µM to 113.70 µM, indicating a dose-dependent response .
Cell Line | IC50 (µM) | Inhibition (%) |
---|---|---|
RKO | 60.70 | 70.23 |
PC-3 | 49.79 | >70 |
HeLa | 78.72 | >70 |
The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics, similar to known antitubulin agents like colchicine. Molecular modeling studies suggest that the compound binds to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary assays indicate moderate antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .
Case Study: Anticancer Efficacy
A study evaluated the efficacy of several derivatives of this compound in vitro against cancer cell lines. The most potent derivative exhibited an IC50 value of 49.79 µM against PC-3 cells, indicating substantial cytotoxicity compared to controls .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar thiophenol derivatives, revealing effective inhibition against Salmonella enterica and other pathogenic bacteria at micromolar concentrations . This highlights the potential for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMTWMHZTOGMHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644390 |
Source
|
Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-55-0 |
Source
|
Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.